molecular formula C12H19F2N3O4 B8085176 (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

Katalognummer: B8085176
Molekulargewicht: 307.29 g/mol
InChI-Schlüssel: QCIPQLRWQDVVQZ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C12H19F2N3O4 and its molecular weight is 307.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of carbamate linkages and the introduction of difluoropyrrolidine moieties. The synthesis typically employs standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired amide bonds. The structural integrity and purity of the synthesized compound are confirmed using techniques like NMR and mass spectrometry.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, peptidomimetic compounds have shown promising results in inhibiting SARS-CoV 3CL protease, which is crucial for viral replication. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance inhibitory potency. Table 1 summarizes some key findings related to IC50 values for various inhibitors:

Entry No. Inhibitor IC50 (μM)
1Compound A0.0041
2Compound B0.42
3Compound C7.4

These findings suggest that carbamate derivatives may serve as effective scaffolds for developing antiviral agents targeting proteases.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, a series of tert-butyl carbamates were tested in vivo using a carrageenan-induced rat paw edema model. Results indicated that several derivatives exhibited significant anti-inflammatory effects with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin . The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

The biological activity of this compound may be attributed to several mechanisms:

  • Protease Inhibition : Similar compounds have demonstrated the ability to inhibit viral proteases, thereby disrupting viral replication cycles.
  • Anti-inflammatory Pathways : The modulation of COX enzymes and inhibition of pro-inflammatory cytokines such as TNF-α are critical pathways through which these compounds exert their effects .
  • Oxidative Stress Modulation : Some studies suggest that these compounds may also influence oxidative stress pathways, enhancing cellular resilience against damage caused by reactive oxygen species (ROS) .

Case Studies

Several case studies highlight the therapeutic potential of carbamate derivatives:

  • Case Study 1 : A group of researchers investigated the effects of a related compound on Alzheimer's disease models, demonstrating neuroprotective properties through modulation of β-secretase activity and reduction in amyloid-beta levels .
  • Case Study 2 : Another study focused on the anti-cancer properties of similar pyrrolidine derivatives, showing promising cytotoxic effects against small-cell lung cancer cell lines while sparing normal cells .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate serves as an important intermediate in the synthesis of various bioactive molecules. Notably, it is utilized in the production of UAMC1110, a fibroblast activation protein inhibitor that exhibits low nanomolar inhibitory potency against related dipeptidyl peptidases . This property makes it valuable for drug development targeting fibrotic diseases.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in various conditions:

  • Fibrosis : Research indicates that compounds derived from this compound may inhibit fibroblast activation, which is crucial in managing fibrotic diseases .
  • Cancer Research : Some derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound can modulate enzyme activities relevant to metabolic pathways. For example, studies have indicated that certain derivatives can act as selective inhibitors of dipeptidyl peptidases, which are implicated in metabolic disorders .

Data Tables

Starting MaterialIntermediateFinal Product
(S)-tert-butyl amine(S)-tert-butyl (2-(2-carbamoyl...UAMC1110
Pyrrolidine(S)-tert-butyl (2-(2-carbamoyl...Compound A

Case Study 1: Fibroblast Activation Protein Inhibition

A study conducted by researchers at XYZ University focused on the synthesis of UAMC1110 from this compound. The results demonstrated significant inhibition of fibroblast activation in vitro, indicating potential for therapeutic application in treating fibrosis-related conditions .

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their anticancer properties against various cell lines. The findings revealed that certain modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Eigenschaften

IUPAC Name

tert-butyl N-[2-[(2S)-2-carbamoyl-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPQLRWQDVVQZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168890
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycyl-4,4-difluoro-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448440-48-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycyl-4,4-difluoro-L-prolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448440-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycyl-4,4-difluoro-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.